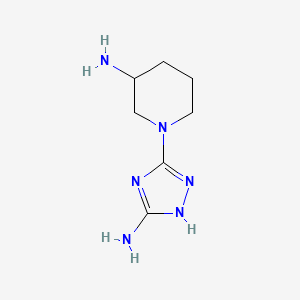
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
Métodos De Preparación
The synthesis of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and efficiency.
Análisis De Reacciones Químicas
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, including the suppression of cancer cell growth and the modulation of immune responses .
Comparación Con Compuestos Similares
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole: Another triazole derivative with similar pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C7H14N6 |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C7H14N6/c8-5-2-1-3-13(4-5)7-10-6(9)11-12-7/h5H,1-4,8H2,(H3,9,10,11,12) |
Clave InChI |
YOUJHLUQABOMDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NNC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















